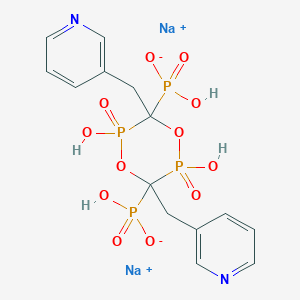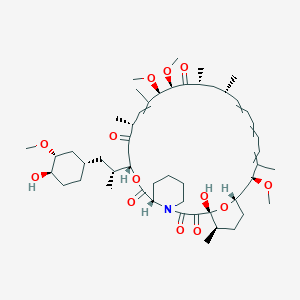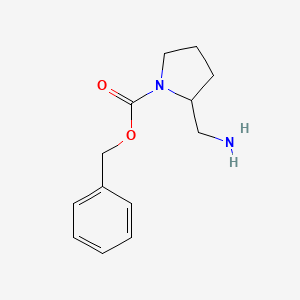
((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of BINAP and its derivatives involves a multistep process starting from 2,2'-dihydroxy-1,1'-binaphthyl. The compound has been synthesized and resolved into its optically pure enantiomers, showcasing its importance in asymmetric catalysis. The synthesis approach includes the use of specific catalysts and resolving agents to achieve high purity and enantiomeric excess (Miyashita et al., 1984).
Molecular Structure Analysis
BINAP's molecular structure is characterized by its axially chiral biaryl backbone, which is crucial for its catalytic activity. The ligand's effectiveness in asymmetric catalysis is attributed to its ability to induce and stabilize certain conformations in transition metal complexes, facilitating enantioselective reactions (Cai et al., 1994).
Chemical Reactions and Properties
BINAP dichloropalladium complexes are extensively used in various chemical reactions, including hydrogenation, carbon-carbon bond formation, and more. These complexes have been shown to catalyze reactions with high efficiency and enantioselectivity, making them invaluable in the synthesis of pharmaceuticals and natural products (Wan & Davis, 1993).
Physical Properties Analysis
The physical properties of BINAP dichloropalladium complexes, such as solubility, melting point, and stability, are essential for their application in catalysis. These properties are influenced by the ligand's structure and the nature of the metal center, affecting the complex's catalytic activity and selectivity (Zhaowe, 2015).
Chemical Properties Analysis
The chemical properties of BINAP dichloropalladium, including its reactivity, selectivity, and ability to form stable complexes with various metals, underpin its widespread use in asymmetric synthesis. The ligand's phosphino groups bind to the metal center, allowing for the activation of substrates and facilitating the formation of products with high enantioselectivity (Nieto et al., 2008).
Applications De Recherche Scientifique
-
Coordination Chemistry and Catalysis
- Summary of Application : Dppf has been extensively studied as ligands for coordination chemistry and catalysis . It holds a prominent place due to its versatile coordination behavior and wide catalytic applications .
- Methods of Application : The compounds were prepared from the respective borane-protected phosphinocarboxylic acids by chlorination with oxalyl chloride, reaction with HPR′ 2 /NEt 3 and subsequent removal of the protecting group .
- Results or Outcomes : The compounds were further converted to selenides to evaluate their electronic properties through the 1JPSe coupling constants .
-
Functional Molecular Materials
- Summary of Application : Dppf is increasingly used in the synthesis and matrix of 21st century materials . The ferrocene core imparts fine control to catalytic C–C and C–X coupling reactions used to manufacture a range of functional macromolecules .
- Methods of Application : This ligand’s limited flexibility resembles a ball and socket joint with simultaneous rotation and constrained perpendicular freedom .
- Results or Outcomes : Dppf containing materials have been designed with diverse functions from cooperative luminescence to host–guest complexation .
-
Cross-Coupling Reactions
- Summary of Application : Compounds like (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium are often used as catalysts in cross-coupling reactions . These reactions are fundamental in creating carbon-carbon bonds, which are crucial in the synthesis of a variety of chemical compounds .
- Methods of Application : The compound is used as a catalyst in the reaction. For example, it can be used in the Stille cross-coupling reaction of 4-fluorobenzoyl chloride with phenyl-tributylstannane to produce 4-fluorobiphenyl .
- Results or Outcomes : The best catalytic results were obtained with the complex that contained the least electron-rich ligand .
-
Synthesis of Functional Macromolecules
- Summary of Application : Similar compounds are used in the synthesis of functional macromolecules . The ferrocene core imparts fine control to catalytic C–C and C–X coupling reactions used to manufacture a range of functional macromolecules .
- Methods of Application : The ligand’s limited flexibility resembles a ball and socket joint with simultaneous rotation and constrained perpendicular freedom .
- Results or Outcomes : Materials containing these compounds have been designed with diverse functions from cooperative luminescence to host–guest complexation .
-
Buchwald-Hartwig Cross Coupling Reaction
- Summary of Application : Compounds like (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium are often used as catalysts in Buchwald-Hartwig cross coupling reactions . This reaction is used to form carbon-nitrogen bonds, which are crucial in the synthesis of a variety of chemical compounds .
- Methods of Application : The compound is used as a catalyst in the reaction .
- Results or Outcomes : The reaction is highly efficient and can be used to synthesize a wide range of compounds .
-
Suzuki-Miyaura Coupling
- Summary of Application : Similar compounds are used as catalysts in Suzuki-Miyaura coupling reactions . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of a variety of chemical compounds .
- Methods of Application : The compound is used as a catalyst in the reaction .
- Results or Outcomes : The reaction is highly efficient and can be used to synthesize a wide range of compounds .
Safety And Hazards
Orientations Futures
The focus of future research is the increasing use of this compound in the synthesis and matrix of 21st century materials4. The ferrocene core imparts fine control to catalytic C–C and C–X coupling reactions used to manufacture a range of functional macromolecules from tailored dyes and OLED components to precisely engineered conducting polymers and thermoplastics4.
Propriétés
IUPAC Name |
dichloropalladium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHAUMFISVWIRX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Cl2P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium | |
CAS RN |
115826-95-4, 127593-28-6 | |
| Record name | [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(Diphenylphosphino)-1,1'-Binaphthyl) Palladium (II) Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanamine, N-[1-(2-pyridinyl)ethylidene]-, N-oxide (9CI)](/img/no-structure.png)


![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)


![[(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1142060.png)

![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)
![Pyrazino[1,2-a]azepine, 1,2,3,4,6,7,8,10a-octahydro- (9CI)](/img/structure/B1142067.png)
